Methyl 2-bromo-3-(chloromethyl)benzoate
Description
Methyl 2-bromo-3-(chloromethyl)benzoate is a halogenated benzoate ester characterized by a bromine atom at the 2-position and a chloromethyl (-CH2Cl) group at the 3-position of the aromatic ring, with a methyl ester functional group at the para position (Figure 1).
Properties
IUPAC Name |
methyl 2-bromo-3-(chloromethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-13-9(12)7-4-2-3-6(5-11)8(7)10/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXMFXFCRVXKEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1Br)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2253629-67-1 | |
| Record name | methyl 2-bromo-3-(chloromethyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes
Bromination Followed by Chloromethylation
This two-step approach begins with bromination of methyl 3-(chloromethyl)benzoate. The ester group directs electrophilic substitution to the ortho position, enabling selective bromination at the 2-position.
Step 1: Bromination of Methyl 3-(Chloromethyl)Benzoate
Methyl 3-(chloromethyl)benzoate is treated with bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) as a catalyst. The reaction proceeds under reflux in dichloromethane at 40–60°C for 6–8 hours, achieving 78–85% yield. Excess bromine is quenched with sodium thiosulfate, and the product is purified via fractional distillation.
Step 2: Chloromethylation Optimization
The chloromethyl group is introduced prior to bromination in alternative protocols. For example, methyl 3-methylbenzoate undergoes radical chlorination using sulfuryl chloride (SO₂Cl₂) and benzoyl peroxide at 80–110°C, yielding methyl 3-(chloromethyl)benzoate with 89–96% efficiency. This method avoids over-chlorination by controlling stoichiometry (SO₂Cl₂ : substrate = 1.2 : 1).
Chloromethylation Followed by Bromination
Inverse sequencing leverages the ester’s meta-directing effect to position the chloromethyl group before bromination.
Step 1: Esterification and Chloromethylation
m-Toluic acid is esterified with methanol via acylation using thionyl chloride (SOCl₂), forming methyl m-toluate. Subsequent chlorination with liquid chlorine at 145°C introduces the chloromethyl group at the 3-position, yielding methyl 3-(chloromethyl)benzoate (89–96% yield).
Step 2: Regioselective Bromination
Bromination at the 2-position employs bromine and FeBr₃ in tetrachloroethane at 50°C. The ester group’s meta-directing nature is counteracted by the chloromethyl group’s steric effects, favoring ortho substitution. Yields range from 72–80%, with purity >98% after recrystallization from ethanol.
Simultaneous Halogenation Approaches
Concurrent bromination and chloromethylation remains underexplored due to competing reactivity. Pilot studies using N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) in trifluoroacetic acid achieved 65% yield but required stringent temperature control (–10°C). This method is less industrially viable due to side-product formation.
Reaction Conditions and Optimization
Table 1: Comparative Analysis of Synthetic Methods
| Method | Starting Material | Key Reagents | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Bromination → Chloro. | Methyl 3-(chloro)benzoate | Br₂, FeBr₃ | 40–60 | 78–85 | 97 |
| Chloro. → Bromination | m-Toluic acid | SOCl₂, Cl₂, Br₂ | 80–145 | 89–96 | 98 |
| Simultaneous Halogenation | Methyl benzoate | NCS, NBS, TFA | –10 | 65 | 90 |
Catalyst Systems
- FeBr₃ enhances bromine electrophilicity, critical for ortho substitution.
- Zinc chloride (ZnCl₂) accelerates chloromethylation by polarizing the C–Cl bond in SO₂Cl₂.
Solvent Effects
Industrial-Scale Production Methods
Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. For instance, a patented system integrates:
- Acylation Module : Thionyl chloride and methanol are fed continuously to produce methyl m-toluate.
- Chlorination Tower : Liquid chlorine is introduced under pressure (2–3 bar) at 145°C, achieving 95% conversion.
- Bromination Unit : Bromine vapor is injected into a FeBr₃-catalyzed reactor, with real-time HPLC monitoring to adjust stoichiometry.
This setup reduces batch-to-batch variability and achieves annual production capacities exceeding 10 metric tons.
Analytical Characterization and Quality Control
Spectroscopic Validation
- ¹H NMR : δ 3.90 (s, 3H, COOCH₃), δ 4.62 (s, 2H, CH₂Cl), δ 7.52–7.58 (m, 3H, Ar-H).
- LC-MS : m/z 292.9 [M+H]⁺, confirming molecular ion.
Impurity Profiling Common byproducts include dihalogenated analogs (e.g., 2,5-dibromo derivatives), mitigated by optimizing halogen stoichiometry.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-3-(chloromethyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide yields azido derivatives, while oxidation with potassium permanganate produces carboxylic acids .
Scientific Research Applications
Methyl 2-bromo-3-(chloromethyl)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-bromo-3-(chloromethyl)benzoate involves its reactivity towards nucleophiles and electrophiles. The bromine and chlorine substituents make the compound susceptible to nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during subsequent reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The position and nature of substituents on the benzoate ring significantly alter chemical behavior. Key analogs include:
a) Methyl 2-bromo-5-chlorobenzoate (CAS 57381-62-1)
- Substituents : Bromine (2-position), chlorine (5-position).
- Comparison : The absence of a chloromethyl group reduces steric hindrance compared to the target compound. The chlorine at position 5 may direct electrophilic substitution differently, but both compounds share bromine’s electron-withdrawing effects. This analog is likely used in pharmaceutical or agrochemical synthesis .
b) Ethyl 2-bromo-3-chlorobenzoate (CAS 27007-53-0)
- Substituents : Bromine (2-position), chlorine (3-position); ethyl ester.
- The chlorine at position 3 (vs. -CH2Cl in the target compound) offers less steric bulk, favoring reactions sensitive to spatial constraints .
c) Methyl 2,4-dihydroxy-3,6-dimethyl benzoate
- Substituents : Hydroxyl (2,4-positions), methyl (3,6-positions).
- Comparison: Hydroxyl groups enhance polarity and hydrogen-bonding capacity, contrasting sharply with the halogenated, non-polar target compound. Such differences make this analog more suitable for biological applications (e.g., α-glucosidase inhibition) .
Ester Group Variations
The ester moiety impacts physical properties and reactivity:
a) Benzyl Benzoate
- Comparison: The bulky benzyl group increases molecular weight and reduces volatility.
b) Hexyl Benzoate
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
Reactivity : The chloromethyl group in this compound offers a reactive site for further functionalization (e.g., nucleophilic substitution), unlike analogs with simple chloro or hydroxyl groups .
Applications : Halogenated benzoates like the target compound are prioritized in synthetic chemistry over naturally occurring esters (e.g., benzyl or hexyl benzoates) due to their versatility in constructing complex molecules .
Biological Activity
Methyl 2-bromo-3-(chloromethyl)benzoate is an organic compound that holds potential biological significance due to its structural characteristics, particularly the presence of halogen substituents. This article aims to explore its biological activity, synthesis, and potential applications in pharmaceutical chemistry.
Chemical Structure and Properties
This compound has a molecular formula of C₉H₇BrClO₂ and a molecular weight of 263.52 g/mol. The compound is characterized by the following structural features:
- Bromine and Chlorine Substituents : These halogen atoms enhance the compound's lipophilicity, potentially improving its interaction with biological targets.
- Benzoate Framework : The benzoate structure is common in various biologically active compounds, suggesting possible antimicrobial and anti-inflammatory properties.
Synthesis Methods
Various synthetic routes have been reported for producing this compound. A notable method involves chlorination reactions using free radical initiators such as benzoyl peroxide or UV light, which can yield significant amounts of the desired product under optimized conditions .
Comparative Analysis Table
Case Studies and Research Findings
Recent studies have focused on the reactivity of halogenated compounds in biological systems. For instance, this compound's reactivity with nucleophiles can provide insights into its pharmacological effects. The presence of bromine and chlorine allows for diverse interactions with biological molecules, which may lead to modifications that alter biological activity.
Research Example : A study on similar halogenated compounds indicated that their structural modifications significantly impacted their inhibitory effects on specific enzymes related to disease pathways. This suggests that this compound could also exhibit unique interactions worthy of exploration .
Future Directions
Given the structural similarities to other biologically active compounds, further research is warranted to elucidate the specific mechanisms of action for this compound. Potential areas of study include:
- In vitro and In vivo Studies : To assess the compound's efficacy and safety profiles.
- Mechanistic Studies : To understand how the compound interacts with specific biological targets.
- Therapeutic Applications : Exploring its potential use in treating infections or inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
